molecular formula C13H8FIN2O B8415864 1h-Indazole,6-(2-fluorophenoxy)-3-iodo-

1h-Indazole,6-(2-fluorophenoxy)-3-iodo-

Cat. No.: B8415864
M. Wt: 354.12 g/mol
InChI Key: OHUXBZONYWTDPC-UHFFFAOYSA-N
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Description

1H-Indazole,6-(2-fluorophenoxy)-3-iodo- is a halogenated indazole derivative with a 2-fluorophenoxy substituent at the 6-position and an iodine atom at the 3-position of the indazole core. Its synthesis involves iodination of 6-(2-fluorophenoxy)-1H-indazole using iodine and potassium hydroxide in DMF, followed by purification via flash chromatography .

Properties

Molecular Formula

C13H8FIN2O

Molecular Weight

354.12 g/mol

IUPAC Name

6-(2-fluorophenoxy)-3-iodo-2H-indazole

InChI

InChI=1S/C13H8FIN2O/c14-10-3-1-2-4-12(10)18-8-5-6-9-11(7-8)16-17-13(9)15/h1-7H,(H,16,17)

InChI Key

OHUXBZONYWTDPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OC2=CC3=NNC(=C3C=C2)I)F

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Halogenation

  • 1H-Indazole,6-(2-fluorophenoxy)-3-iodo-: Features a 2-fluorophenoxy group (electron-withdrawing) at C6 and iodine (bulky, polarizable) at C3. The iodine atom enhances binding to hydrophobic pockets in target proteins through halogen bonding .
  • 4-Fluoro-6-iodo-1H-indazole (CAS 887568-03-8): Substitutes fluorine at C4 and iodine at C4.
  • 3-Iodo-6-methyl-5-phenylmethoxy-2H-indazole (CAS 918440-11-6) : Combines methyl (electron-donating) and phenylmethoxy groups at C6 and C5, respectively. The lack of fluorine reduces electrophilicity, which may lower kinase inhibition potency compared to fluorinated analogs .

Structure-Activity Relationships (SAR)

  • C6 Substituents: Electron-withdrawing groups (e.g., 2-fluorophenoxy, trifluoromethyl) improve kinase inhibition by stabilizing ligand-receptor interactions . Bulky substituents (e.g., tert-butylsulfonyl) enhance selectivity for specific kinases .

Preparation Methods

Iodination at the C-3 Position

MethodReagentsSolventTemp (°C)Time (h)Yield (%)
I₂/KOH I₂, KOHDMF251.585
NIS/K₂CO₃ NIS, K₂CO₃CH₂Cl₂0→25378
Electrochemical Allyl iodide, NaIMeCN25665

Protective Group Strategies

The N-1 position of indazole is susceptible to undesired alkylation during iodination. Patent WO200604874A1 advocates for temporary protection using tetrahydropyran (THP) :

Procedure :

  • Protection : Treat 6-(2-fluorophenoxy)-1H-indazole with di-tert-butyldicarbonate (Boc₂O) and DMAP in THF at reflux .

  • Iodination : Subject the Boc-protected intermediate to I₂/KOH in DMF.

  • Deprotection : Acidic hydrolysis (HCl/THF) to regenerate the N–H group.

Outcome : Protection improves iodination yield to 89% by preventing N-alkylation side reactions .

Scalability and Industrial Considerations

The I₂/KOH method is preferred for scale-up due to reagent availability and minimal purification steps. Key parameters include:

  • Solvent Recovery : DMF is distilled under vacuum (60°C, 15 mmHg) and reused.

  • Waste Management : Iodine residues are neutralized with NaHSO₃ before disposal .

  • Process Safety : Exothermic iodination necessitates slow reagent addition and temperature control .

Functionalization and Applications

The 3-iodo substituent enables diversification via cross-coupling:

  • Suzuki-Miyaura : Pd(PPh₃)₄ catalyzes coupling with arylboronic acids to yield 3-aryl derivatives .

  • Heck Reaction : Pd(OAc)₂-mediated coupling with alkenes introduces alkenyl groups .

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing 6-(2-fluorophenoxy)-3-iodo-1H-indazole derivatives?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with commercially available indazole precursors. Key steps include:

  • Halogenation : Introduce iodine at the 3-position via electrophilic substitution or palladium-catalyzed coupling (e.g., Stille or Suzuki-Miyaura reactions) .
  • Phenoxy Group Installation : Couple 2-fluorophenol to the indazole core using nucleophilic aromatic substitution or transition-metal catalysis under controlled conditions (e.g., copper-mediated Ullmann coupling) .
  • Purification : Column chromatography or recrystallization to isolate the target compound, verified by NMR and mass spectrometry .

Q. How do halogen substituents (fluorine and iodine) influence the physicochemical properties of 6-(2-fluorophenoxy)-3-iodo-1H-indazole?

  • Methodological Answer :

  • Electron Effects : Fluorine’s electronegativity increases electron-withdrawing character, stabilizing intermediates in substitution reactions. Iodine’s polarizability enhances reactivity in cross-coupling reactions .
  • Lipophilicity : Iodine increases molecular weight and lipophilicity (logP), potentially improving membrane permeability. Fluorine can fine-tune solubility via dipole interactions .
  • Data Collection : Measure melting points, solubility in organic/aqueous solvents, and partition coefficients (e.g., shake-flask method) to quantify effects .

Q. What analytical techniques are critical for characterizing 6-(2-fluorophenoxy)-3-iodo-1H-indazole?

  • Methodological Answer :

  • Structural Confirmation : Use 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR to verify substitution patterns. Mass spectrometry (HRMS) confirms molecular weight .
  • Purity Assessment : HPLC with UV detection or thin-layer chromatography (TLC) using hexane:ethyl acetate gradients (e.g., Rf ~0.77 in 60:40 ratio) .
  • Halogen Analysis : X-ray crystallography or inductively coupled plasma mass spectrometry (ICP-MS) for iodine quantification .

Advanced Research Questions

Q. How can computational methods optimize the regioselectivity of iodine introduction in 3-iodoindazole derivatives?

  • Methodological Answer :

  • Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways for iodination .
  • Machine Learning : Train models on existing halogenation data to predict optimal catalysts (e.g., Pd/Cu systems) and solvent conditions (e.g., DMF or THF) .
  • Validation : Compare computational predictions with experimental yields and selectivity ratios .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies of halogenated indazoles?

  • Methodological Answer :

  • Systematic Variation : Synthesize analogs with fluorine/iodine at alternative positions (e.g., 4-fluoro vs. 6-fluoro) and compare biological activity (e.g., enzyme inhibition assays) .
  • Meta-Analysis : Aggregate data from diverse studies (e.g., IC50 values, binding affinities) to identify trends masked in individual datasets .
  • Epistemological Framing : Define SAR hypotheses a priori (e.g., steric vs. electronic effects) to guide experimental design and data interpretation .

Q. How can AI-driven experimental design accelerate the discovery of 6-(2-fluorophenoxy)-3-iodo-1H-indazole applications?

  • Methodological Answer :

  • Virtual Screening : Use docking simulations to prioritize targets (e.g., kinase or GPCR binding) based on indazole scaffold compatibility .
  • Automated Workflows : Implement robotic platforms for high-throughput synthesis and screening, integrating real-time analytics (e.g., LC-MS) .
  • Feedback Loops : Feed experimental results (e.g., reaction yields, bioactivity) back into AI models to refine predictions .

Key Challenges & Future Directions

  • Challenges :
    • Stereochemical Control : Managing competing substitution pathways during phenoxy group installation .
    • Toxicity Profiling : Assessing iodine’s impact on metabolic stability in vitro (e.g., cytochrome P450 assays) .
  • Future Work :
    • Explore photophysical properties (e.g., fluorescence) for imaging applications .
    • Develop greener synthetic routes using solvent-free or catalytic conditions .

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